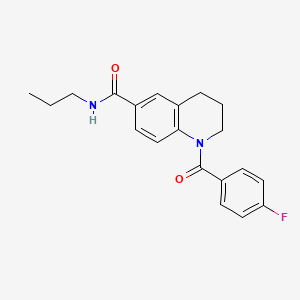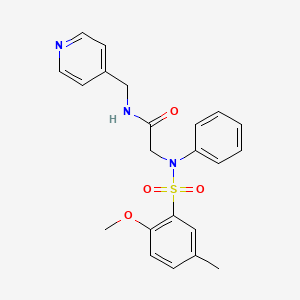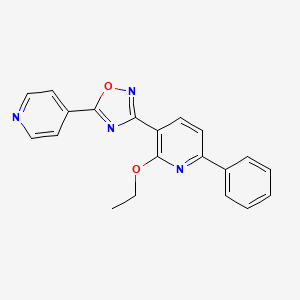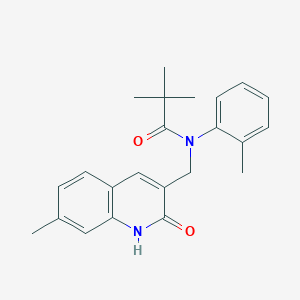
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide, also known as Pivmecillinam, is a synthetic antibiotic that belongs to the penicillin family. It is commonly used to treat urinary tract infections caused by gram-negative bacteria.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem works by inhibiting the bacterial cell wall synthesis. It binds to and inhibits the activity of the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem is well-absorbed after oral administration and has a good tissue distribution. It is excreted mainly in the urine and has a half-life of about 1 hour. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem has been shown to have minimal adverse effects on the gastrointestinal system and is generally well-tolerated by patients.
実験室実験の利点と制限
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem has several advantages for use in lab experiments. It has a broad spectrum of activity against gram-negative bacteria and is effective at low concentrations. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem is also stable in a variety of media and can be easily incorporated into standard laboratory procedures.
However, there are also some limitations to the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem in lab experiments. It is not effective against gram-positive bacteria, and its activity may be affected by the presence of other substances in the media. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem may not be suitable for use in certain types of experiments, such as those involving anaerobic bacteria.
将来の方向性
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce the risk of resistance. Another area of research could focus on the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem in combination therapy with other antibiotics, particularly in the treatment of multidrug-resistant infections. Finally, further studies could be conducted to investigate the potential use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem in other areas, such as cancer treatment or immunomodulation.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem is a synthetic antibiotic that has been extensively studied for its antibacterial properties. It has a broad spectrum of activity against gram-negative bacteria and is effective at low concentrations. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem works by inhibiting bacterial cell wall synthesis and is generally well-tolerated by patients. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem.
合成法
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem is synthesized by reacting 7-chloro-3-methyl-2-(2-methylphenyl)quinolin-4(1H)-one with pivaloyl chloride in the presence of a base. The resulting product is then treated with methylamine to yield the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamidem has also been studied for its potential use in combination therapy with other antibiotics.
特性
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-17-13-18(21(26)24-19(17)12-15)14-25(22(27)23(3,4)5)20-9-7-6-8-16(20)2/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPGSXLSPKQVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)
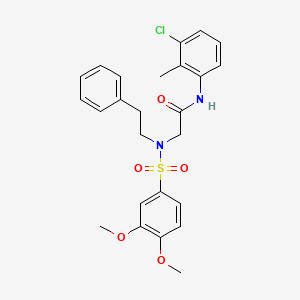
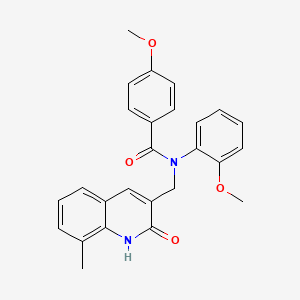
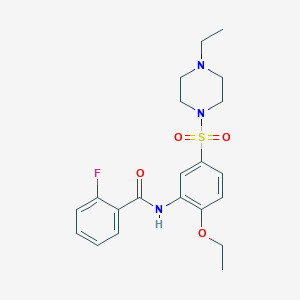

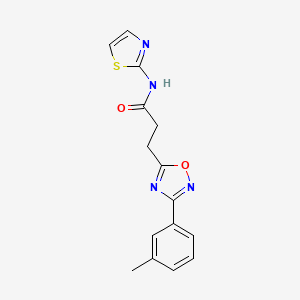
![5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688801.png)

